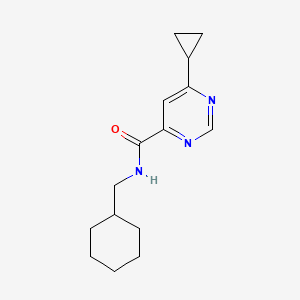![molecular formula C20H22N4O2S2 B2469074 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189452-85-4](/img/structure/B2469074.png)
1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a unique heterocyclic compound belonging to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine family. This compound features a distinctive structure that incorporates sulfur, nitrogen, and oxygen atoms, conferring unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. Key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core through cyclization reactions, followed by functional group modifications to introduce the butylthio and ethoxybenzyl substituents. Reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
While laboratory synthesis provides detailed insights into reaction mechanisms, industrial production scales up these methods to larger reactors, ensuring consistent yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, alongside rigorous purification techniques like recrystallization and chromatography, ensures the industrial feasibility of producing this compound.
Análisis De Reacciones Químicas
1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes a variety of chemical reactions:
Types of Reactions
Oxidation: : The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at the ethoxybenzyl group, replacing the ethoxy moiety with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include H2O2 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution. Reaction conditions typically involve specific temperatures, solvent systems, and catalysis to achieve desired transformations efficiently.
Major Products Formed
Oxidation: : Sulfoxides and sulfones
Reduction: : Reduced pyrimidine derivatives
Substitution: : Modified ethoxybenzyl derivatives
Aplicaciones Científicas De Investigación
1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one finds application in multiple scientific fields:
Chemistry
Catalysis: : Utilized in developing new catalytic systems due to its electron-rich heterocyclic framework.
Material Science: : Explored for its potential in creating new materials with specific electronic properties.
Biology and Medicine
Pharmacology: : Investigated for its potential as an anti-inflammatory and anticancer agent. The compound's unique structure allows it to interact with various biological targets, inhibiting specific enzymes and signaling pathways.
Biochemistry: : Used in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of molecular mechanisms in disease states.
Industry
Agrochemicals: : Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: : Employed in synthesizing polymers with unique properties for specific industrial applications.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves binding to the active site of target proteins, inhibiting their activity. Key pathways influenced include:
Signal Transduction: : Modulates signaling cascades that regulate cell growth and differentiation.
Enzyme Inhibition: : Inhibits enzymes like kinases and proteases, crucial in disease progression.
Comparación Con Compuestos Similares
Compared to other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its specific substituents, enhancing its chemical reactivity and biological activity.
Similar Compounds
1-(methylthio)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
1-(ethylthio)-4-(2-propoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
These compounds share the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core but differ in the nature of their substituents, affecting their overall chemical and biological profiles.
And that’s the lowdown on this compound. Thoughts?
Propiedades
IUPAC Name |
12-butylsulfanyl-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-3-5-11-28-20-22-21-19-23(13-14-8-6-7-9-16(14)26-4-2)18(25)17-15(24(19)20)10-12-27-17/h6-10,12H,3-5,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXYEBIYJYEFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1C3=C(C(=O)N2CC4=CC=CC=C4OCC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)
![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)

![1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2469000.png)


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)
![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)
![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)
![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2469009.png)
![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)
![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2469012.png)

